去甲亚 Berberine

描述

Demethyleneberberine Description

Demethyleneberberine (DMB) is a metabolite of Berberine (BBR), a compound extracted from various plants used in traditional medicine. DMB has been identified as an active component with significant therapeutic potential. It has been studied for its hepatoprotective, anti-fibrotic, anti-inflammatory, and anti-cancer properties. The research on DMB is still emerging, with studies exploring its effects on various diseases and its pharmacokinetic behavior in animal models .

Synthesis Analysis

While the synthesis of DMB is not explicitly detailed in the provided papers, it is mentioned as a metabolite of berberine, which suggests that it is produced through metabolic processes in animals and humans. The pharmacokinetics of DMB have been studied using high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), indicating that it is absorbed and reaches peak plasma concentration rapidly after administration .

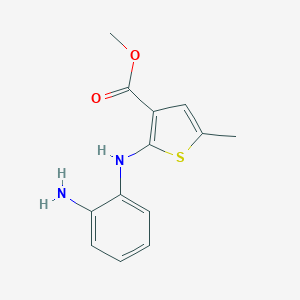

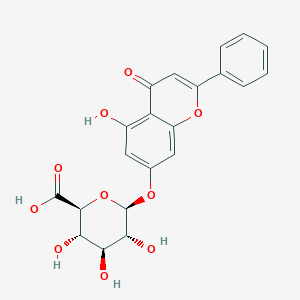

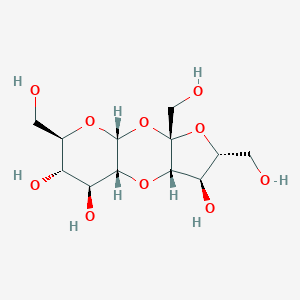

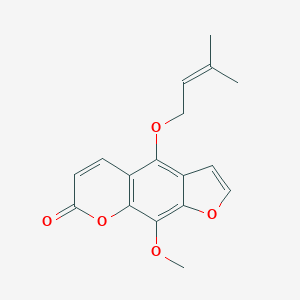

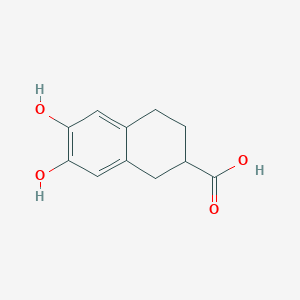

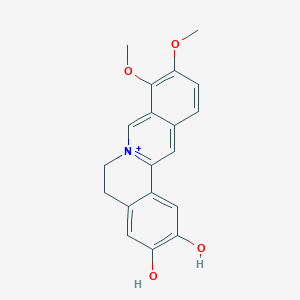

Molecular Structure Analysis

Chemical Reactions Analysis

The provided papers do not detail specific chemical reactions involving DMB. However, they do discuss its biological interactions, such as the inhibition of the NF-κB signaling pathway, which plays a role in its anti-inflammatory and hepatoprotective effects . Additionally, DMB has been shown to affect the c-Myc/HIF-1α pathway, which is implicated in the suppression of non-small cell lung cancer (NSCLC) cell proliferation and the induction of cellular senescence .

Physical and Chemical Properties Analysis

The physical and chemical properties of DMB are not extensively covered in the provided papers. However, pharmacokinetic studies have revealed that DMB has a rapid absorption profile in rats and mice, with peak plasma concentrations occurring within 5 minutes after intragastric administration. Its bioavailability ranges from 4.47% to 5.94%, which is higher than that of berberine. The total excretion of DMB through urine, feces, and bile is between 7.28% and 9.77% .

Relevant Case Studies

The papers provide insights into several case studies where DMB was investigated for its therapeutic effects. In one study, DMB was shown to protect against hepatic fibrosis in mice by modulating NF-κB signaling and inducing apoptosis in hepatic stellate cells. It also inhibited collagen synthesis and increased collagen degradation . Another study demonstrated that DMB attenuated concanavalin A-induced autoimmune hepatitis in mice by inhibiting NF-κB and MAPK signaling, reducing inflammatory cytokine expression, and suppressing oxidative stress . Additionally, DMB was found to induce cell cycle arrest and cellular senescence in NSCLC cells via the c-Myc/HIF-1α pathway, highlighting its potential as an anti-cancer agent .

科学研究应用

保肝和抗纤维化作用

去甲亚 Berberine (DMB) 已被确认为 Berberine 的一种重要代谢物,具有新兴的治疗应用。一项值得注意的研究证明了 DMB 在小鼠中的保肝和抗纤维化作用。具体来说,DMB 已被证明可以防止硫代乙酰胺诱导的肝纤维化,表明其安全性高于 Berberine。从机制上讲,DMB 通过核因子-κB (NF-κB) 信号通路抑制肝星状细胞的活化并诱导细胞凋亡。它还抑制胶原合成并增强胶原降解,作为抗纤维化剂具有潜力 (Wang 等人,2016)。

自身免疫性肝炎中的抗炎和抗氧化作用

DMB 已表现出抗炎和抗氧化特性,尤其是在自身免疫性肝炎 (AIH) 的情况下。在一项研究中,DMB 显着降低了小鼠中 Concanavalin A 诱导的 AIH 的严重程度。它抑制炎性细胞的浸润和 TNF-α、IL-6 和 IFN-γ 等促炎性细胞因子的表达。此外,DMB 有效抑制肝氧化应激,提示其通过调节 NF-κB 和 MAPK 信号通路对 AIH 具有治疗潜力 (Zhang 等人,2020)。

肺癌中的抗癌特性

研究还深入探讨了 DMB 的抗癌特性,特别是对非小细胞肺癌 (NSCLC)。发现 DMB 可有效抑制 NSCLC 细胞增殖和肿瘤生长。它通过抑制上皮-间质转化来阻碍细胞迁移,并通过下调与细胞周期相关的基因来触发细胞周期停滞。此外,DMB 主要通过抑制 c-Myc/HIF-1α 通路诱导 NSCLC 细胞中的细胞衰老。这一发现为利用 DMB 的潜在 NSCLC 治疗策略铺平了道路 (Liu 等人,2021)。

安全和危害

未来方向

属性

IUPAC Name |

9,10-dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-23-18-4-3-11-7-15-13-9-17(22)16(21)8-12(13)5-6-20(15)10-14(11)19(18)24-2/h3-4,7-10,22H,5-6H2,1-2H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTCKKMWZDDWOY-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180132 | |

| Record name | Demethyleneberberine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Demethyleneberberine | |

CAS RN |

25459-91-0 | |

| Record name | Demethyleneberberine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025459910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demethyleneberberine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

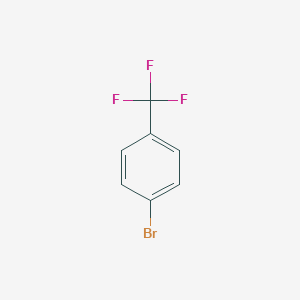

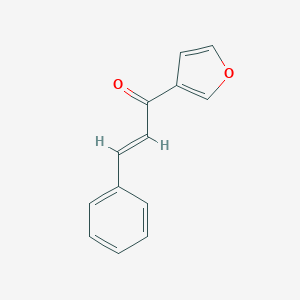

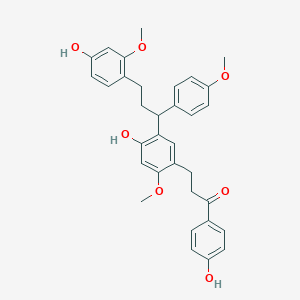

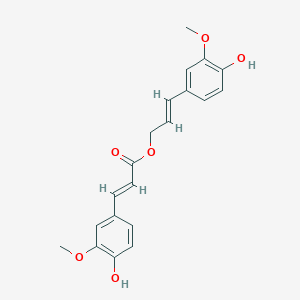

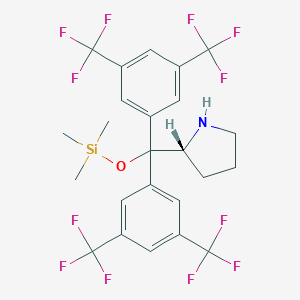

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,3As,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B150001.png)